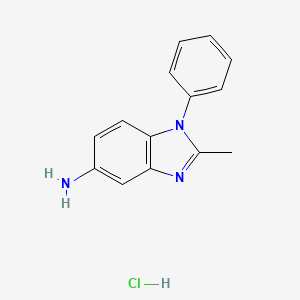

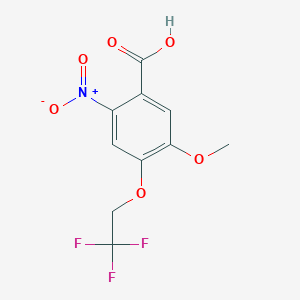

2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride

Vue d'ensemble

Description

“2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride” is a derivative of benzimidazole . Benzimidazole and its derivatives have been the focus of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

The synthesis of benzimidazole derivatives has garnered attention due to their medicinal properties . Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore . The structure of benzimidazole resembles naturally occurring purine nucleotides . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity .Chemical Reactions Analysis

Benzimidazole derivatives exert their effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the activity .Applications De Recherche Scientifique

Pharmacological Applications

Benzimidazole derivatives, including compounds like “2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride”, have been found to be potent inhibitors of various enzymes, leading to therapeutic uses in a wide range of areas. These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, antihistamine treatments, as well as applications in neurological, endocrinological, and ophthalmological drugs .

Antimicrobial Activity

Benzimidazole analogs have shown notable antimicrobial activity against a variety of pathogens. Derivatives have been synthesized and reported for significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus pumilus, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, compared to reference drugs like ampicillin .

Antibacterial Activity

A new series of benzimidazole derivatives have been synthesized with the aim to study their predicted bioactivity and actual antibacterial activity. These compounds have shown promise in combating bacterial infections .

Drug Discovery

The versatile nature of “2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride” allows for its application in drug discovery. Its potential in identifying new therapeutic agents is significant due to its chemical properties.

Material Science

In material science, this compound could be used in the development of new materials with specific properties or functions. Its molecular structure may offer unique interactions at the chemical level that can be harnessed.

Catalysis

Mécanisme D'action

Orientations Futures

Benzimidazole and its derivatives are being studied for their potential role in cancer therapeutics, from traditional to precision medicine . The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .

Propriétés

IUPAC Name |

2-methyl-1-phenylbenzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12;/h2-9H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLRTQBJKQTXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)

![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)